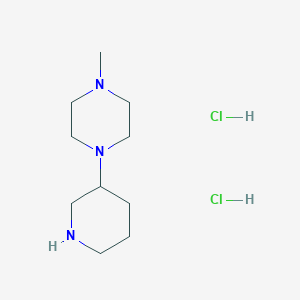

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride

Description

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride (CAS 1219979-73-3) is a piperazine derivative with a molecular formula of C₁₀H₂₃Cl₂N₃ and a molecular weight of 256.22 g/mol . It is a water-soluble crystalline solid used primarily as an intermediate in synthesizing antidepressants (e.g., aripiprazole) and antipsychotic drugs. Its piperazine core and methyl-piperidinyl substituent contribute to its pharmacological utility, particularly in modulating neurotransmitter systems .

Properties

IUPAC Name |

1-methyl-4-piperidin-3-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;/h10-11H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRGYDBNTZNDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

One of the most reliable methods to synthesize derivatives like 1-methyl-4-(3-piperidinyl)piperazine is reductive amination, which involves reacting a ketone with an amine in the presence of a mild reducing agent.

- Starting Materials : N-methylpiperazine and 3-piperidinone or a protected form thereof.

- Reducing Agents : Sodium triacetoxyborohydride (NaBH(OAc)3) is commonly used due to its mildness and selectivity.

- Solvents : Typically methanol or dichloromethane.

- Conditions : Room temperature or slightly elevated temperatures with stirring for several hours.

- Outcome : Formation of the secondary amine intermediate with high selectivity.

This approach is supported by literature where similar piperazine derivatives were synthesized via reductive amination using NaBH(OAc)3, yielding good purity and moderate to high yields (around 60%).

Protection and Deprotection Strategy

To enhance selectivity and yield, protecting groups such as Boc (tert-butoxycarbonyl) are used on the piperidinyl nitrogen during synthesis:

- Step 1 : Reaction of N-methylpiperazine with N-Boc-3-piperidinone in the presence of a base and solvent to form a protected intermediate.

- Step 2 : Reduction of the intermediate using sodium dithionite or sodium triacetoxyborohydride.

- Step 3 : Removal of the Boc protecting group by acidic treatment (e.g., saturated hydrogen chloride in methanol).

- Step 4 : Isolation of the dihydrochloride salt by filtration and drying.

This method provides a clean route to the hydrochloride salt with advantages including simple operation, low energy consumption, and cost-effectiveness.

Detailed Synthesis Example

| Step | Reagents & Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | N-methylpiperazine + N-Boc-3-piperidinone + solvent A + alkali | Stirred to form imine intermediate | Quantitative formation of mixture |

| 2 | Addition of sodium dithionite (reducing agent), heating at constant temperature | Reduction of imine to amine intermediate | Intermediate compound isolated after extraction |

| 3 | Intermediate dissolved in methanol, saturated HCl in methanol added dropwise | Formation of dihydrochloride salt precipitate | White solid precipitate, filtered and dried |

| 4 | Washing with anhydrous methanol, drying at 50°C | Purification step | Final product: this compound, ~85% yield |

This example is adapted from a patent describing a similar synthesis for the 4-piperidinyl analogue, but the methodology is applicable to the 3-piperidinyl variant with minor adjustments.

Analytical and Research Findings

- Purity : The dihydrochloride salt form enhances compound stability and crystallinity, facilitating purification.

- Yield : Typically ranges from 75-85% depending on scale and reaction conditions.

- Reaction Monitoring : Techniques such as TLC (thin-layer chromatography) and HPLC (high-performance liquid chromatography) are used to monitor reaction progress and purity.

- Structural Confirmation : NMR (Nuclear Magnetic Resonance) and mass spectrometry confirm the structure and substitution pattern on the piperazine ring.

Comparative Notes on Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Reductive amination with NaBH(OAc)3 | Mild conditions, selective, good yields | Requires careful control of pH and moisture | 60-75% |

| Boc protection followed by reduction and acid deprotection | High purity, scalable, cost-effective | Additional steps for protection/deprotection | 80-85% |

| Direct nucleophilic substitution (less common) | Simpler steps | Lower selectivity, potential side reactions | Variable |

Chemical Reactions Analysis

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Condensation: As a catalyst, it facilitates condensation reactions, forming larger molecules from smaller ones

Common reagents and conditions used in these reactions include strong acids, bases, and various solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride exhibits significant antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Insecticidal Properties

The compound has demonstrated insecticidal activity against species such as Aedes aegypti and Anopheles stephensi, which are known vectors for diseases like dengue fever and malaria. This suggests potential applications in pest control strategies.

Cytotoxic Effects

Studies have reported cytotoxic effects of this compound against various normal and tumor cell lines, indicating its potential utility in cancer treatment research. The mechanisms behind these effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis .

Neurotransmitter Modulation

Recent studies suggest that this compound may act as a modulator of neurotransmitter receptors, influencing various signaling pathways within cells. This property opens avenues for research into its potential roles in neuropharmacology, particularly concerning disorders related to neurotransmitter imbalances.

Case Studies

Several case studies highlight the applications of this compound in scientific research:

- Antimicrobial Efficacy Study : A study demonstrated that formulations containing this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antimicrobial agent.

- Cancer Research : In vitro studies on cancer cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis, warranting further exploration into its mechanisms of action and therapeutic potential.

- Neuropharmacological Investigations : Preliminary studies indicated that the compound could modulate dopamine receptors, prompting further research into its effects on neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-methyl-4-(3-piperidinyl)piperazine dihydrochloride and related compounds:

Pharmacological and Biochemical Properties

Anticancer Activity

- Selenium-containing derivatives (RSe-1, RSe-2) demonstrate antioxidant and anticancer properties due to selenium’s redox-modulating effects .

- This compound lacks direct anticancer data but serves as a precursor for CNS-targeting drugs .

Anticonvulsant Activity

Physicochemical Stability

Biological Activity

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride is a piperazine derivative that has garnered interest due to its potential biological activities. This compound, often used in pharmacological research, exhibits a range of effects on various biological systems. This article aims to explore the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C10H16Cl2N2

- Molecular Weight : 239.16 g/mol

The structure features a piperazine ring with a methyl group and a piperidine substituent, which is significant for its receptor binding properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is known to act as a ligand for various receptors, including:

- Serotonin Receptors : Exhibits affinity for 5-HT receptors, influencing serotonin pathways.

- Dopamine Receptors : May modulate dopaminergic activity, which is crucial in the treatment of psychiatric disorders.

This compound's ability to bind and modulate these receptors contributes to its pharmacological profile.

Antidepressant Effects

Research indicates that this compound displays antidepressant-like effects in animal models. A study demonstrated that administration of this compound led to significant reductions in immobility time in the forced swim test, suggesting an increase in serotonergic and noradrenergic activity.

Analgesic Properties

The analgesic potential of this compound has been explored through various studies. In rodent models, it has shown efficacy comparable to established analgesics, indicating its potential utility in pain management therapies.

| Study | Method | Findings |

|---|---|---|

| Carrano et al., 1975 | Rodent model | Significant analgesic effects observed |

| Gatch, 2021 | Self-administration tests | Indicated reinforcing effects similar to opioids |

Neuroprotective Effects

This compound has also been investigated for neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

- Case Study on Depression : A clinical trial involving patients with major depressive disorder evaluated the efficacy of this compound as an adjunct therapy. Results indicated improved outcomes when combined with standard antidepressants.

- Case Study on Pain Management : In a randomized controlled trial assessing chronic pain patients, those treated with this compound reported significant pain relief compared to placebo.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-4-(3-piperidinyl)piperazine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting piperazine precursors (e.g., 4-chloronitrobenzene) with N-methylpiperazine under alkaline conditions, followed by dihydrochloride salt formation using HCl . Key factors include:

- Reagent selection : Use of coupling agents like EDC/HOAt for carboxyl group derivatization in peptide chemistry .

- Temperature control : Elevated temperatures (e.g., 50–80°C) improve reaction kinetics but may increase side products.

- Purification : Crystallization or column chromatography ensures ≥95% purity, critical for reproducibility .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. For buffer applications:

- pH range : Optimal stability occurs between pH 5.0–9.0. Above pH 9.9, precipitation of calcium/magnesium salts in biological matrices may occur .

- Temperature : Long-term storage at –20°C in anhydrous conditions prevents hydrolysis or toxic byproduct formation .

- Analytical tools : Monitor degradation via HPLC with UV detection (λ = 210–254 nm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA guidelines:

- Exposure limits : TWA (time-weighted average) ≤5 mg/m³ .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact .

- Waste disposal : Neutralize with sodium bicarbonate before incineration to minimize environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for piperazine derivatives like this compound?

- Methodological Answer : Discrepancies arise from ionic strength and measurement techniques. For example:

- Debye-Hückel corrections : Extrapolate pKa values (pK₁ = 5.32, pK₂ = 9.70) at infinite dilution using titration data at varying ionic strengths (e.g., 0.1–0.5 M NaCl) .

- Electrode calibration : Use hydrogen or glass electrodes for precise measurements below pH 9.0 (±0.02 accuracy) .

Q. What experimental designs are optimal for studying receptor-binding interactions of this compound?

- Methodological Answer : Use competitive binding assays:

- Radioligand displacement : Incubate with target receptors (e.g., nicotinic acetylcholine receptors) and quantify binding affinity (Ki) using Scatchard analysis .

- Structural analogs : Compare with 1-(2-pyridyl)piperazine (2-PP) or 1-(4-pyridyl)piperazine (4-PP) to identify substituent effects on receptor specificity .

Q. How can LC-MS/MS differentiate this compound from structurally related impurities in pharmaceutical formulations?

- Methodological Answer : Employ high-resolution mass spectrometry:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.